molecular formula C14H13Cl2F2NO B2970492 {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2126159-73-5

{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2970492
CAS No.: 2126159-73-5
M. Wt: 320.16
InChI Key: ZEQLCUQARXOWCE-UHFFFAOYSA-N
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Description

{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C14H13ClF2NO·HCl It is known for its unique structure, which includes a chlorinated phenyl ring and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Formation of the Phenyl Ring: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the 2-position.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group is then introduced through a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Another compound with a phenyl ring and ester groups.

    Chimassorb® light stabilizer: Used in polymer stabilization, shares some structural similarities.

Uniqueness

{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of a chlorinated phenyl ring and a difluorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[2-chloro-4-(2,4-difluorophenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO.ClH/c1-18-8-9-2-4-11(7-12(9)15)19-14-5-3-10(16)6-13(14)17;/h2-7,18H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQLCUQARXOWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)OC2=C(C=C(C=C2)F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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